4'-(4-(2-Isoindolinyl)phenylazo)acetophenone
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Overview
Description
Preparation Methods
The synthesis of 4’-(4-(2-Isoindolinyl)phenylazo)acetophenone typically involves multi-step organic reactions. One common method includes the reaction of aryl triflates with a mixture of tetramethyltin, palladium(0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C . This method is part of a broader category of reactions used to synthesize acetophenone derivatives, which are often utilized in the creation of heterocyclic compounds .
Chemical Reactions Analysis
4’-(4-(2-Isoindolinyl)phenylazo)acetophenone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
4’-(4-(2-Isoindolinyl)phenylazo)acetophenone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound’s structural properties make it useful in the study of biological systems and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action for 4’-(4-(2-Isoindolinyl)phenylazo)acetophenone involves its interaction with specific molecular targets and pathways. The compound’s azo group can undergo reduction to form amines, which then participate in various biochemical processes. These interactions can affect cellular functions and pathways, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
4’-(4-(2-Isoindolinyl)phenylazo)acetophenone can be compared to other acetophenone derivatives, such as:
4-Hydroxyacetophenone: Known for its antifungal properties.
4-Chloroacetophenone: Used in the synthesis of various pharmaceuticals.
4-Methoxyacetophenone: Utilized in the production of fragrances and flavors.
Properties
CAS No. |
184778-65-2 |
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Molecular Formula |
C22H19N3O |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-[4-[[4-(1,3-dihydroisoindol-2-yl)phenyl]diazenyl]phenyl]ethanone |
InChI |
InChI=1S/C22H19N3O/c1-16(26)17-6-8-20(9-7-17)23-24-21-10-12-22(13-11-21)25-14-18-4-2-3-5-19(18)15-25/h2-13H,14-15H2,1H3 |
InChI Key |
DOJCRFBRKUBSNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3CC4=CC=CC=C4C3 |
Origin of Product |
United States |
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